molecular formula C14H16N2O3 B2994585 ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate CAS No. 216596-59-7

ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate

Cat. No. B2994585
CAS RN: 216596-59-7
M. Wt: 260.293
InChI Key: WBZIOAYALJLUHQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate is represented by the linear formula C12H12N2O3 . The molecular weight of the compound is 232.241 .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate serves as a precursor for the synthesis of various heterocyclic systems, including pyrazole, quinazoline, and quinolone derivatives. These derivatives are synthesized through reactions with different reagents, highlighting the compound's versatility in producing a wide array of pharmacologically interesting molecules (El-Shenawy, 2017).

Pharmacological Studies

  • The synthesized derivatives have been evaluated for their antibacterial and antifungal activities. Some derivatives demonstrated significant activity, showcasing the potential therapeutic applications of ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate derivatives in treating microbial infections (El-Shenawy, 2017).

Chemical Reactions and Mechanisms

  • Studies have also focused on the reaction mechanisms involving ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate, including addition-elimination reactions and the formation of complex heterocyclic structures. These investigations provide deep insights into the chemical behavior of quinazolinone derivatives and their potential applications in synthetic chemistry (Bunce, Lee, & Grant, 2011).

Novel Natural Products

  • Beyond synthetic applications, quinazolinone derivatives, similar in structure to ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate, have been isolated from natural sources such as Streptomyces species. These natural derivatives expand the chemical diversity of quinazolinones and open new avenues for drug discovery and development (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004).

Corrosion Inhibition

  • Additionally, some studies have explored the use of quinoxalines, structurally related to ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate, as corrosion inhibitors for metals in acidic environments. These studies provide insights into the potential industrial applications of quinazolinone derivatives (Zarrouk et al., 2014).

properties

IUPAC Name

ethyl 2-(2-ethyl-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-12-15-11-8-6-5-7-10(11)14(18)16(12)9-13(17)19-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIOAYALJLUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate

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